molecular formula C19H14ClN5O3 B2533839 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899946-12-4

5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2533839
CAS No.: 899946-12-4
M. Wt: 395.8
InChI Key: QXJSYTXZDDSFMF-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a potent and selective ATP-competitive inhibitor designed to target key kinases involved in oncogenic signaling. Its core research value lies in its activity against Src family kinases and Abelson tyrosine kinase (c-Abl) , which are critical drivers in various cellular processes such as proliferation, differentiation, and survival. This mechanism allows researchers to precisely modulate pathways like MAPK/ERK and JAK-STAT to investigate their roles in cancer cell growth and metastasis. The compound's pyrazolopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, conferring high affinity and specificity. It serves as an essential pharmacological tool for probing kinase function in biochemical assays and cell-based studies, providing critical insights for the development of targeted cancer therapeutics. Its application extends to the study of drug resistance mechanisms and in the screening of combination therapies to overcome such resistance.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-16-8-7-12(20)9-14(16)18(26)23-24-11-21-17-15(19(24)27)10-22-25(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSYTXZDDSFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Starting Materials and Initial Reactions::
    • The synthesis typically begins with commercially available aromatic precursors.

    • The first step might involve the nitration of an aromatic ring to introduce a nitro group, followed by reduction to form an amino group.

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core::
    • The key structure, 1H-pyrazolo[3,4-d]pyrimidine, can be synthesized through a series of cyclization reactions. The reaction conditions often require acidic or basic catalysts under controlled temperatures to facilitate the ring closure.

  • Introduction of the Methoxy and Chloro Groups::
    • The methoxy group can be introduced via methylation reactions using methylating agents like iodomethane in the presence of a base such as potassium carbonate.

    • The chloro group is typically introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

  • Coupling Reactions::
    • The final coupling reaction to form the benzamide structure often involves the use of amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods:
  • Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions, high-throughput screening, and advanced purification techniques like recrystallization and chromatography are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation::
    • The compound can undergo oxidation reactions, particularly at the phenyl and methoxy moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction::
    • Reduction can occur at the nitro or keto groups using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution::
    • Nucleophilic substitution reactions can take place at the chloro group, where nucleophiles like thiols or amines can replace the chlorine atom.

Common Reagents and Conditions:
  • Oxidizing agents: potassium permanganate, chromium trioxide

  • Reducing agents: sodium borohydride, lithium aluminum hydride

  • Methylating agents: iodomethane, dimethyl sulfate

  • Chlorinating agents: thionyl chloride, phosphorus pentachloride

  • Amide coupling reagents: EDCI, HATU

Major Products:
  • Major products of these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.

Scientific Research Applications

  • Chemistry::
    • Used as a precursor or intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology::
    • Investigated for its potential as a bioactive molecule in various biological assays. It may exhibit properties like enzyme inhibition or receptor binding.

  • Medicine::
  • Industry::
    • Utilized in the development of specialty chemicals and advanced materials with specific electronic or photonic properties.

Mechanism of Action

  • The compound's mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazolo[3,4-d]pyrimidine core is particularly significant for its binding affinity to biological targets, potentially modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Structural Comparison Table

Parameter Target Compound (CAS 899737-27-0) 3,4-Diethoxy Analog (CAS 899996-24-8)
Molecular Formula C₂₀H₁₆ClN₅O₃ C₂₂H₂₁N₅O₄
Molecular Weight 409.8 g/mol 419.4 g/mol
Substituents (Benzamide) 5-Cl, 2-OCH₃ 3-OCH₂CH₃, 4-OCH₂CH₃
Key Structural Features Electron-withdrawing Cl, moderate lipophilicity Increased lipophilicity from ethoxy groups

Thiazolidinone Derivatives ()

Key differences include:

  • A sulfur-containing heterocycle (thiazolidinone) vs. the nitrogen-rich pyrazolo-pyrimidinone.
  • A 3-phenyl substituent on the thiazolidinone, which may influence binding to sulfur-dependent enzymes (e.g., cysteine proteases) .

Pyrazolo-Pyrimidine Derivatives with Varied Substituents ()

Several analogs in feature diverse substituents, such as:

  • Fluorophenyl (CAS 950163-14-1): Enhances metabolic stability via fluorine’s electronegativity.
  • Benzimidazole (CAS 949977-26-8): Introduces a planar aromatic system for π-π stacking interactions.

Biological Activity

5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₉H₁₄ClN₅O₃
  • Molecular Weight: 395.8 g/mol
  • CAS Number: 899946-12-4

The biological activity of this compound primarily stems from its structural components, particularly the pyrazolo-pyrimidine moiety. This structure is known to interact with various biological targets, influencing multiple pathways:

  • Inhibition of Enzymes:
    • Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
    • For instance, pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
  • Antimicrobial Activity:
    • The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to the presence of the chloro and methoxy groups which enhance its lipophilicity and membrane permeability .
  • Anticancer Properties:
    • Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives demonstrate cytotoxicity against various cancer cell lines. These compounds often induce apoptosis through the activation of caspases and modulation of apoptotic pathways .

Anticancer Activity

A study conducted on a series of pyrazolo-pyrimidine derivatives, including the target compound, revealed promising results in inhibiting cell proliferation in cancer cell lines. The study reported that at concentrations as low as 10 µM, the compound exhibited significant anti-proliferative effects comparable to established chemotherapeutics .

In Vivo Studies

In animal models, this compound demonstrated reduced tumor growth rates and improved survival outcomes when administered alongside standard cancer therapies. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumor tissues .

Antimicrobial Efficacy

Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays indicated that it inhibited bacterial growth at concentrations ranging from 20 to 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Comparative Biological Activity Table

Biological ActivityCompoundIC50 (µM)Reference
Anti-inflammatorySimilar pyrazole derivatives10
Anticancer (cell lines)5-chloro derivative10
Antimicrobial5-chloro derivative20-50

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with substituents (e.g., phenyl, benzamide). Key steps include:

  • Core formation : Cyclocondensation of aminopyrazoles with carbonyl reagents under reflux conditions in ethanol or DMSO .
  • Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 5-chloro-2-methoxybenzamide moiety.
  • Optimization parameters :
    • Solvent choice (polar aprotic solvents like DMF enhance reactivity) .
    • Catalysts (e.g., Pd-based catalysts for cross-coupling reactions) .
    • Temperature control (60–100°C for cyclization steps) .

Q. Table 1. Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationEthanol, 80°C, 12h6595%
Benzamide couplingDMF, Pd(OAc)₂, 100°C, 6h7298%

Q. Q2. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity .
    • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Purity assessment :
    • HPLC with UV detection (C18 column, acetonitrile/water gradient) .
    • Elemental analysis for C, H, N content matching theoretical values .

Advanced Research Questions

Q. Q3. How do solvent polarity and reaction temperature influence the yield of the pyrazolo[3,4-d]pyrimidine core synthesis?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclocondensation, improving yields (75% vs. 50% in ethanol) . Non-polar solvents may reduce solubility of intermediates, leading to side reactions.
  • Temperature : Higher temperatures (80–100°C) accelerate ring closure but risk decomposition. Lower temperatures (60°C) favor selectivity but prolong reaction time .
    Methodological approach : Use a Design of Experiments (DoE) framework to optimize solvent-temperature interactions .

Q. Q4. What strategies mitigate contradictory bioactivity data across substituted pyrazolo[3,4-d]pyrimidine analogs?

Answer: Contradictions often arise from substituent-dependent target interactions. Solutions include:

  • Computational docking : Compare binding affinities of analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to kinase ATP-binding pockets .
  • Kinase inhibition assays : Use in vitro enzymatic assays (e.g., ADP-Glo™) to quantify IC₅₀ values under standardized conditions .
  • Structure-activity relationship (SAR) analysis : Tabulate substituent effects on activity (e.g., electron-withdrawing groups enhance kinase inhibition) .

Q. Table 2. Example SAR Data

SubstituentIC₅₀ (nM) for Kinase XLogP
4-Fluorophenyl12 ± 23.1
3-Chlorophenyl8 ± 13.5
4-Methoxyphenyl50 ± 52.8

Q. Q5. How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

  • Target engagement assays :
    • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
    • Western blotting : Detect phosphorylation changes in downstream signaling proteins (e.g., ERK, AKT) .
  • Gene knockout/knockdown : Use CRISPR/Cas9 to silence putative targets and assess resistance to compound effects .

Q. Q6. What are the critical challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Key issues :
    • Purification bottlenecks : Column chromatography is inefficient at large scale. Switch to recrystallization (e.g., ethanol/water mixtures) .
    • Catalyst recycling : Pd-based catalysts are costly; implement flow chemistry for continuous catalyst recovery .
  • Process optimization :
    • Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., benzamide coupling) .

Q. Q7. How do electron-donating/withdrawing groups on the benzamide moiety affect metabolic stability?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability by reducing CYP450-mediated oxidation.
  • Electron-donating groups (e.g., OCH₃) : Enhance solubility but may shorten half-life due to glucuronidation .
    Methodology :
  • Microsomal stability assays : Incubate compound with liver microsomes and measure remaining parent compound via LC-MS .
  • Computational prediction : Use software like Schrödinger’s QikProp to estimate clearance rates .

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